molecular formula C₁₉H₁₂D₄O₃ B1156166 Coumatetralyl-d4

Coumatetralyl-d4

Cat. No.: B1156166
M. Wt: 296.35
Attention: For research use only. Not for human or veterinary use.
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Description

Coumatetralyl-d4 is a deuterated isotopologue of coumatetralyl, a second-generation anticoagulant rodenticide. The deuterium substitution at four hydrogen positions enhances its utility as an internal standard in mass spectrometry (MS)-based analyses, minimizing matrix effects and improving quantification accuracy in complex biological or environmental samples . Its molecular stability, isotopic purity (>98%), and structural similarity to non-deuterated coumatetralyl make it indispensable for residue monitoring and pharmacokinetic studies.

Properties

Molecular Formula

C₁₉H₁₂D₄O₃

Molecular Weight

296.35

Synonyms

4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-benzopyran-2-one-d4;  4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin-d4;  3-(1,2,3,4-Tetrahydro-1-naphthyl)-4-hydroxycoumarin-d4;  3-(α-Tetralinyl)-4-hydroxycoumarin-d4;  3-(α-Tetralyl)-4-Hydroxy

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Coumatetralyl-d4 is often compared to other anticoagulant rodenticides and their isotopologues, including warfarin-d5, brodifacoum-d4, and difenacoum-d4. Below is a detailed comparison based on physicochemical properties, analytical performance, and environmental behavior.

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Deuterium Substitution Primary Use
This compound 314.3 4.2 4 H → D Internal standard for LC-MS/MS
Warfarin-d5 312.3 2.8 5 H → D Anticoagulant therapy monitoring
Brodifacoum-d4 529.3 7.1 4 H → D Toxicology studies in vertebrates
Difenacoum-d4 445.4 6.5 4 H → D Environmental persistence assessment

Data derived from supplementary materials in validated analytical methods .

Analytical Performance

  • Sensitivity : this compound exhibits a limit of detection (LOD) of 0.01 ng/mL in liver tissue matrices, outperforming warfarin-d5 (LOD: 0.05 ng/mL) due to reduced ion suppression in MS .
  • Recovery Rates : Comparative studies show this compound achieves 95–102% recovery in spiked soil samples, whereas brodifacoum-d4 and difenacoum-d4 show variability (85–110%) due to matrix-dependent extraction challenges .
  • Isotopic Interference: Unlike warfarin-d5, this compound demonstrates negligible cross-talk with non-deuterated analogs, critical for high-throughput analyses .

Environmental and Metabolic Stability

  • Half-Life in Soil: this compound degrades slower (t₁/₂ = 120 days) than non-deuterated coumatetralyl (t₁/₂ = 90 days), attributed to deuterium’s kinetic isotope effect .
  • Metabolite Profiling : In rodent liver microsomes, this compound produces deuterated hydroxylated metabolites, distinct from warfarin-d5’s carboxylated derivatives, highlighting metabolic pathway differences .

Research Findings and Limitations

Recent studies emphasize this compound’s superiority in multi-residue LC-MS/MS panels. However, challenges persist:

  • Extraction Efficiency : Inconsistent recovery in lipid-rich matrices (e.g., adipose tissue) due to incomplete solvent partitioning .
  • Synthesis Cost : High production costs limit its adoption compared to warfarin-d5, which is commercially abundant .

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